Caltrop

Beschreibung

Eigenschaften

IUPAC Name |

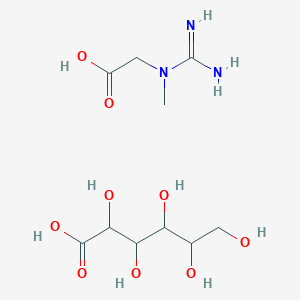

2-[carbamimidoyl(methyl)amino]acetic acid;2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYLHIZBOASDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90131-68-3 | |

| Record name | Tribulus extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090131683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribulus terrestris, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bioactive Compounds of Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris L. (Zygophyllaceae) is a plant with a long history of use in traditional medicine across various cultures, including traditional Chinese medicine and Ayurveda.[1][2] It is reputed to possess a wide range of pharmacological activities, which has led to its widespread use in modern herbal supplements.[1][2] The therapeutic effects of T. terrestris are attributed to its complex phytochemical profile, which includes a variety of bioactive compounds.[3][4] The primary classes of these compounds are steroidal saponins, flavonoids, alkaloids, and lignanamides.[1][3][5]

The composition and concentration of these bioactive compounds can vary significantly depending on the geographical origin of the plant, the part of the plant used (fruit, leaves, stem, or roots), and the time of harvest.[1][4][6] This variability underscores the importance of robust analytical methods for the identification and quantification of these compounds for quality control and the development of standardized extracts for research and pharmaceutical applications.

This technical guide provides a comprehensive overview of the key bioactive compounds identified in Tribulus terrestris, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.

Major Bioactive Compounds in Tribulus terrestris

The primary bioactive constituents of T. terrestris can be categorized into several major chemical classes.

Steroidal Saponins

Steroidal saponins are considered the most significant bioactive compounds in T. terrestris and are often used as markers for standardization.[1][4][7] These are primarily of the furostanol and spirostanol types.[1][4] Protodioscin is the most well-known and abundant furostanol saponin in T. terrestris.[4][7][8] Other important saponins include prototribestin, dioscin, tribestin, and tribulosin.[1][8][9] The plant also contains other steroidal compounds such as hecogenin and C21 steroids.[10][11]

Flavonoids

Tribulus terrestris is a rich source of flavonoids, which are known for their antioxidant properties.[12] The main flavonoids identified include quercetin, kaempferol, isorhamnetin, and their glycosidic derivatives such as rutin (quercetin-3-O-rutinoside), astragalin (kaempferol-3-O-glucoside), and tribuloside.[9][13][14] The total flavonoid content can vary between different plant parts and extracts.

Alkaloids

Several types of alkaloids have been isolated from T. terrestris, including β-carboline alkaloids.[1] The specific alkaloids identified are harman, harmine, harmaline, and harmalol.[15] The distribution of these alkaloids can differ among the various plant organs. For instance, harmaline has been found in the roots and stems but not necessarily in the fruits.[1][15] Other nitrogen-containing compounds like tribulusterine have also been identified.[11]

Lignanamides

Lignanamides are another class of bioactive compounds found in the fruits of T. terrestris. These compounds, which are conjugates of lignans and amides, have shown potential hepatoprotective and anti-inflammatory activities.[16][17] Examples include tribulusamides A, B, and C, as well as terrestriamide and N-trans-feruloyltyramine.[11][16][17]

Other Compounds

In addition to the major classes above, T. terrestris also contains various other compounds, including phenolic acids (e.g., ferulic acid, salicylic acid), fatty acids (e.g., linolenic acid, n-hexadecanoic acid), terpenoids, and sterols (e.g., β-sitosterol).[4][11][12][16]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Tribulus terrestris is highly variable. The following table summarizes quantitative data reported in the literature for some of the key compounds.

| Bioactive Compound | Plant Part | Geographical Origin | Concentration | Reference |

| Saponins | ||||

| Protodioscin | Aerial Parts | Crimea | 0.546% ± 0.013% | [8][18] |

| Protodioscin | Aerial Parts | Western Siberia | 0.338% ± 0.008% | [8][18] |

| Protodioscin | Market Products | Not Specified | 0.17% to 6.49% | [7] |

| Protodioscin | Raw Plant Material | Not Specified | 0.65% - 0.73% | [19][20] |

| Total Saponins | Not Specified | Not Specified | 43.21% in a standardized dry extract | [21] |

| Flavonoids | ||||

| Total Flavonoids | Methanol Extract (Leaves) | Saudi Arabia | 4.62 mg QE/g d.w. ± 0.08 | |

| Total Flavonoids | Hexane/Ethyl Acetate Extract (Leaves) | Saudi Arabia | 0.1 mg QE/g d.w. ± 0.002 | |

| Naringin | Fruit | Not Specified | 4694.18 mg/100g of dried extract | [12] |

| Phenolics | ||||

| Total Phenolics | Methanol Extract (Leaves) | Saudi Arabia | 7.12 mg GAE/g ± 0.09 | |

| Total Phenolics | Hexane/Ethyl Acetate Extract (Leaves) | Saudi Arabia | 0.31 mg GAE/g ± 0.003 | |

| Salicylic Acid | Fruit | Not Specified | 728.41 mg/100g of dried extract | [12] |

| Fatty Acids & Lipids | ||||

| Linolenic Acid | Leaves | Not Specified | 16.32% of total extract | [4] |

| Vitamin E | Leaves | Not Specified | 13.49% of total extract | [4] |

| n-Hexadecanoic Acid | Leaves | Not Specified | 6.09% of total extract | [4] |

| Oleamide | Seeds | Not Specified | 13.01% of total extract | [4] |

| cis,cis-Linoleic Acid | Seeds | Not Specified | 12.05% of total extract | [4] |

| n-Hexadecanoic Acid | Seeds | Not Specified | 11.38% of total extract | [4] |

Experimental Protocols

The identification and quantification of bioactive compounds in T. terrestris involve several stages, from extraction to sophisticated analytical techniques.

Extraction of Bioactive Compounds

The choice of extraction method and solvent is critical and depends on the target compounds.

-

Soxhlet Extraction: This is a conventional method used for the extraction of saponins. For instance, 8 grams of powdered T. terrestris can be extracted with 250 ml of ethanol for 6-8 hours.[22] A 70% (v/v) ethanol solution has been found to be optimal for saponin extraction.[22]

-

Ultrasonic Extraction (USE): This method is considered faster and more efficient than conventional methods.[9][23] For the extraction of steroidal saponins and rutin, 1 gram of powdered plant material (leaves and fruits, 1:1) can be extracted three times with 5.0 ml of 50% aqueous acetonitrile by sonication for 15 minutes each.[9]

-

Reflux Extraction: For the extraction of compounds with anti-diabetic potential, 2.0 g of leaf powder can be refluxed with 50 mL of a 20:80 mixture of 2N HCl and methanol at 80°C for about 6 hours.[24]

-

Methanol Extraction for Phenolics and Flavonoids: Methanol is an effective solvent for extracting polar compounds like phenolics and flavonoids.

Analytical Methodologies

A variety of chromatographic and spectroscopic techniques are employed for the separation, identification, and quantification of bioactive compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of saponins and flavonoids.

-

For Protodioscin: A reversed-phase C18 column is commonly used.[8][18] A gradient elution with a mobile phase consisting of 0.1% phosphoric acid in water (A) and acetonitrile (B) can be employed. The flow rate is typically 0.5 mL/min, with detection at 203 nm and a column temperature of 45°C.[8][18]

-

For Saponins and Rutin: An Inertsil ODS-2 column (250 x 4.6 mm, 5 µm) can be used with a mobile phase of phosphoric acid buffer (pH 3) and acetonitrile in a gradient elution. The flow rate is 1.0 ml/min, and detection is at 203 nm.[9]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the untargeted metabolomic analysis of T. terrestris extracts, enabling the identification of a wide range of compounds and the detection of adulterants in commercial supplements.[3][13][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. For analysis, dried extracts can be dissolved in HPLC-grade methanol, filtered, and injected into the GC-MS system.[4] This technique has been used to identify fatty acids, sterols, and other compounds in leaf and seed extracts.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are essential for the structural elucidation of novel compounds isolated from T. terrestris.[10][16][26]

-

High-Performance Thin-Layer Chromatography (HPTLC): RP-HPTLC can be used for the quantification of protodioscin. Separation can be achieved on RP-18F254s plates with a mobile phase of 0.1 M KH2PO4–acetonitrile–methanol–triethylamine (5:4:1:0.1, v/v). Densitometric quantification is performed at 366 nm after treating the plate with 0.1 M H2SO4.[27]

Visualizations

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the identification of bioactive compounds in Tribulus terrestris.

Conceptual Signaling Pathway

While the precise mechanisms of action for all Tribulus terrestris compounds are still under investigation, some studies suggest potential interactions with various signaling pathways. For example, some compounds have been investigated for their effects on pathways related to inflammation and cardiovascular health. An integrated metabolomics and network pharmacology approach has predicted that compounds from T. terrestris may interact with targets involved in cardiac diseases.[13] The lignanamides have shown inhibitory effects on nitric oxide (NO) production in LPS-activated RAW 264.7 cells, suggesting an anti-inflammatory mechanism.[17] The following is a conceptual representation of a potential anti-inflammatory signaling pathway that could be modulated by T. terrestris lignanamides.

Conclusion

Tribulus terrestris is a rich source of a diverse array of bioactive compounds, with steroidal saponins, flavonoids, alkaloids, and lignanamides being the most prominent. The significant variation in the chemical profile of the plant based on geographical and environmental factors necessitates the use of robust and validated analytical methods for quality control and research. This guide provides a foundational overview of the key compounds, their quantitative distribution, and the experimental protocols for their identification and analysis. Further research is warranted to fully elucidate the mechanisms of action of these compounds and their potential therapeutic applications. The continued application of advanced analytical techniques like LC-MS/MS and NMR will undoubtedly lead to the discovery of new compounds and a deeper understanding of the pharmacological properties of this important medicinal plant.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tribulus terrestris and Sport Performance: A Quantitative and Qualitative Evaluation of Its Advertisement and Availability via Online Shopping in Six Different Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds, Antibacterial, Antioxidant, Anticancer, and Antidiabetic Potential of the Seed and Leaves of Tribulus terrestris | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. scispace.com [scispace.com]

- 10. journal.buct.edu.cn [journal.buct.edu.cn]

- 11. Alkaloids and other constituents from Tribulus terrestris [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. Tribulusamide A and B, new hepatoprotective lignanamides from the fruits of Tribulus terrestris: indications of cytoprotective activity in murine hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of protodioscin in tribulus terrestris by reversed-phase high-performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Antiglycation and antitumoral activity of Tribulus terrestris dry extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijert.org [ijert.org]

- 23. researchgate.net [researchgate.net]

- 24. phytojournal.com [phytojournal.com]

- 25. Secure Verification [cer.ihtm.bg.ac.rs]

- 26. Chemical constituents from Tribulus terrestris and screening of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. akjournals.com [akjournals.com]

An In-depth Technical Guide on the Mechanism of Action of Tribulus terrestris

Executive Summary: Tribulus terrestris (TT) is a plant utilized in traditional medicine for a variety of ailments, most notably for enhancing libido and sexual function. Its mechanism of action is multifaceted and not fully elucidated, involving a complex interplay of its bioactive constituents—primarily steroidal saponins like protodioscin, as well as flavonoids, alkaloids, and glycosides.[1][2][3][4] The primary pathways implicated include the modulation of the nitric oxide (NO) system, influence over various signaling cascades such as MAPK and PI3K/Akt, and potential, though debated, hormonal effects. This guide provides a detailed examination of the molecular mechanisms, supported by experimental data and methodologies, to offer a comprehensive resource for researchers and drug development professionals.

Bioactive Constituents

The pharmacological effects of Tribulus terrestris are attributed to a diverse array of chemical compounds.[4] Steroidal saponins, particularly furostanol and spirostanol glycosides, are considered the principal active ingredients.[5][6][7]

-

Steroidal Saponins: Protodioscin is the most studied saponin in TT and is often considered the primary bioactive component responsible for its pro-erectile and aphrodisiac effects.[5][8][9] Other saponins include dioscin and diosgenin.[10] The concentration of these saponins can vary significantly based on the geographical region of the plant's origin and the part of the plant used (fruit, root, or leaves).[6][7]

-

Flavonoids: Compounds such as quercetin and kaempferol are present and contribute to the plant's antioxidant and anti-inflammatory properties.[1]

-

Alkaloids and Lignan Amides: These compounds are also found in TT extracts and contribute to its overall bioactivity.[1][7]

Core Mechanisms of Action

The therapeutic effects of Tribulus terrestris are not mediated by a single mechanism but rather through the collective action of its constituents on multiple physiological pathways.

Nitric Oxide/Nitric Oxide Synthase (NO/NOS) Pathway and Vasodilation

A primary and well-supported mechanism for the pro-erectile effects of Tribulus terrestris involves the nitric oxide pathway.[5][11][12] TT extracts have been shown to induce the relaxation of the corpus cavernosum smooth muscle, which is essential for penile erection.[11][12] This relaxation is endothelium-dependent and is mediated by the release of nitric oxide.[11][12][13]

Protodioscin is believed to stimulate the release of nitric oxide from the corpus cavernosum tissue.[14] NO then activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow, and erection.[15] This effect is independent of testosterone levels.[5]

Hormonal Modulation

The effect of Tribulus terrestris on androgen levels, particularly testosterone, is a subject of considerable debate.

-

Animal Studies: Some animal studies, particularly in castrated rats, have suggested that TT extracts, rich in protodioscin, can increase levels of testosterone, dihydrotestosterone (DHT), and dehydroepiandrosterone (DHEA).[14][16] The proposed mechanism involves the stimulation of luteinizing hormone (LH) release from the pituitary gland, which in turn stimulates testosterone production in the testes.[5][16] Another hypothesis suggests that protodioscin may enhance the conversion of testosterone to the more potent DHT.[17] Some research also indicates an increase in androgen receptor density in the brain, making the body more sensitive to existing androgens.[9]

-

Human Studies: In contrast, the majority of clinical trials in humans have not found a significant increase in testosterone levels following TT supplementation.[10][17][18][19][20] Studies in athletes and healthy young men have consistently shown no effect on testosterone, LH, or other androgenic hormones.[21] A few studies in men with partial androgen deficiency or hypogonadism have reported a slight increase, but the clinical significance is low.[20] Therefore, the aphrodisiac and pro-erectile effects observed in humans are unlikely to be primarily mediated by a direct increase in testosterone.[18][22]

Modulation of Intracellular Signaling Pathways

Tribulus terrestris extracts and their isolated compounds have been shown to modulate several key intracellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anti-cancer effects.

-

PI3K/Akt-Nrf2 Pathway: TT has demonstrated antioxidant effects by activating the PI3K/Akt-Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Activation leads to the expression of antioxidant enzymes, protecting cells from damage.[23]

-

MAPK and Akt Pathways: Saponins from TT can suppress the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs) like MEK, ERK, and JNK.[[“]][[“]] This inhibition reduces inflammation and inhibits the proliferation of vascular smooth muscle cells, which is relevant to its potential anti-atherosclerotic properties.[[“]]

-

NF-κB Pathway: TT can exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[[“]][[“]] This leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.[[“]][26]

-

Sphingolipid Metabolism: In breast cancer models, TT has been shown to induce apoptosis by regulating sphingolipid metabolism signaling pathways.[27]

Other Mechanisms

-

Enzyme Inhibition: Flavonoids from TT may inhibit Monoamine Oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters like serotonin. This action could contribute to potential anxiolytic and antidepressant effects.[[“]]

-

Anti-inflammatory Activity: Beyond signaling pathway modulation, TT saponins have been shown to down-regulate the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on endothelial cells, which are crucial in the inflammatory process of atherosclerosis.[28]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of Tribulus terrestris.

Table 1: Effects on Sexual Function

| Parameter | Population | Dosage | Duration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Sexual Desire | Men with reduced sex drive | 750–1,500 mg/day | 2 months | 79% increase in sexual desire | [18] |

| Sexual Desire | Women with low libido | 500–1,500 mg/day | 90 days | 67% experienced increased sexual desire | [18] |

| Erectile Function | Men with mild-to-moderate ED | 750 mg/day | 12 weeks | Significant increase in IIEF-5 scores |[20] |

Table 2: Effects on Metabolic Parameters

| Parameter | Population | Dosage | Duration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Blood Sugar | Women with Type 2 Diabetes | 1,000 mg/day | 3 months | Significant reduction in blood sugar levels vs. placebo | [18] |

| Cholesterol | Women with Type 2 Diabetes | 1,000 mg/day | 3 months | Significant reduction in cholesterol levels vs. placebo |[18] |

Table 3: Effects on Hormonal Levels (Human Studies)

| Parameter | Population | Dosage | Duration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Testosterone | Healthy Men / Athletes | 450-750 mg/day | 4-5 weeks | No significant change vs. placebo | [10][18][21] |

| Luteinizing Hormone (LH) | Healthy Men | 750 mg/day | 12 weeks | No significant change vs. placebo | [20] |

| Testosterone | Men with Hypogonadism | 750 mg/day | 12 weeks | Small but significant increase (60-70 ng/dL) |[20] |

Detailed Experimental Protocols

Protocol: In Vitro Relaxation of Corpus Cavernosum

This protocol is a representative example of the methodology used to assess the direct vasodilatory effects of Tribulus terrestris extract.

-

Objective: To investigate the direct relaxation effect of a TT extract on rabbit corpus cavernosum (CC) smooth muscle and to elucidate the mechanism of action.

-

Tissue Preparation:

-

Male New Zealand white rabbits are anesthetized and sacrificed.

-

The penis is excised, and the CC tissue is carefully dissected free from the surrounding tunica albuginea and urethra.

-

The CC tissue is cut into strips (e.g., 2x2x7 mm). For some experiments, the endothelium is denuded by gently rubbing the luminal surface.

-

-

Organ Bath Setup:

-

CC strips are mounted in an organ bath chamber (e.g., 10 mL) filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

The strips are connected to an isometric force transducer to record changes in tension.

-

Tissues are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.

-

-

Experimental Procedure:

-

After equilibration, the viability of the strips is confirmed using a potassium chloride (KCl) solution.

-

The strips are pre-contracted with an alpha-adrenergic agonist, such as phenylephrine (PE) (e.g., 5x10⁻⁶ M), to induce a stable tonic contraction.

-

Once a plateau contraction is reached, cumulative concentrations of the TT extract (e.g., 0.1-3.0 mg/mL) are added to the bath, and the relaxation response is recorded.

-

To investigate the mechanism, the experiment is repeated after pre-treating the tissue strips for 30 minutes with specific inhibitors, such as L-NAME (an NOS inhibitor), methylene blue (a guanylate cyclase inhibitor), or indomethacin (a cyclooxygenase inhibitor).

-

-

Data Analysis: The relaxation response is expressed as the percentage decrease from the pre-contraction induced by phenylephrine.

(This protocol is synthesized based on methodologies described in studies like Do et al.[11][12][29])

Protocol: Assessment of In Vivo Erectile Function

-

Objective: To assess the effect of chronic oral administration of TT extract on erectile function in an animal model.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Animals are divided into a control group and a TT extract group. The TT group receives the extract orally (e.g., via gavage) daily for a specified period (e.g., 1 month).

-

At the end of the treatment period, animals are anesthetized (e.g., with urethane).

-

A tracheotomy is performed to maintain a clear airway. The carotid artery is cannulated to monitor mean arterial pressure (MAP).

-

The skin over the penis is incised, and the corpus cavernosum is exposed. A 23-gauge needle filled with heparinized saline is inserted into the corpus cavernosum and connected to a pressure transducer to measure intracavernous pressure (ICP).

-

The cavernous nerve is identified and isolated. A bipolar platinum electrode is placed around the nerve for electrical stimulation.

-

The nerve is stimulated with a set of parameters (e.g., 1.5 mA, 20 Hz, pulse width 1 ms, duration 1 min) to induce an erection.

-

The maximal ICP and total ICP (area under the curve) during stimulation are recorded.

-

-

Data Analysis: The ratio of maximal ICP to MAP (ICP/MAP) is calculated to normalize for variations in systemic blood pressure. This ratio is compared between the control and TT-treated groups.

(This protocol is synthesized based on methodologies described in studies like Do et al.[12][13])

Conclusion

The mechanism of action of Tribulus terrestris is complex, primarily driven by its rich content of steroidal saponins and flavonoids. The most robust evidence points towards a direct, endothelium-dependent vasodilatory effect mediated by the NO/NOS/cGMP pathway, which provides a strong rationale for its use in erectile dysfunction.[11][12][22] While its purported testosterone-boosting effects are not well-supported by human clinical trials, it may improve libido through mechanisms that are independent of androgen levels.[18] Furthermore, emerging research highlights its role in modulating key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, suggesting broader therapeutic potential.[23][[“]][28] Future research should focus on isolating specific bioactive compounds and further elucidating their precise molecular targets to validate and expand the therapeutic applications of this plant.

References

- 1. Phytopharmacology of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytopharmacological overview of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogrev.com [phcogrev.com]

- 4. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mrsupplement.com.au [mrsupplement.com.au]

- 9. Protodioscin [a.osmarks.net]

- 10. Tribulus - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects and Mechanism of Action of a Tribulus terrestris Extract on Penile Erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects and Mechanism of Action of a Tribulus terrestris Extract on Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protodioscin - Wikipedia [en.wikipedia.org]

- 15. vemoherb.com [vemoherb.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Does Tribulus Terrestris Really Work? An Evidence-Based Look [healthline.com]

- 19. Tribulus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 20. Effects of Tribulus (Tribulus terrestris L.) Supplementation on Erectile Dysfunction and Testosterone Levels in Men—A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pro-sexual and androgen enhancing effects of Tribulus terrestris L.: Fact or Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. consensus.app [consensus.app]

- 25. consensus.app [consensus.app]

- 26. mskcc.org [mskcc.org]

- 27. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Effects and Mechanism of Action of a Tribulus terrestris Extract on Penile Erection | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Phytochemical Analysis of Saponins from Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris L. (Zygophyllaceae), commonly known as puncture vine, is a plant with a long history of use in traditional medicine systems, particularly in China and India.[1][2][3][4] Its purported therapeutic effects, which include enhancing libido, improving cardiovascular health, and possessing anti-inflammatory and anti-diabetic properties, are largely attributed to its rich content of steroidal saponins.[2][5][6][7][8] This technical guide provides an in-depth overview of the phytochemical analysis of these critical bioactive compounds, focusing on extraction, isolation, quantification, and their known mechanisms of action.

The primary saponins in T. terrestris are of the furostanol and spirostanol type, with protodioscin being a significant and often studied furostanol saponin.[2][5][9] The concentration and composition of these saponins can vary significantly depending on the geographical origin of the plant, the part of the plant used (fruit, leaves, or roots), and the time of harvest.[5][10][11] Such variations underscore the necessity for robust and standardized analytical methods for quality control and to ensure the consistency of extracts used in research and commercial products.[5][6]

Experimental Protocols

Extraction of Saponins

The extraction of saponins from T. terrestris is a critical first step in their analysis. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted saponins.

1. Soxhlet Extraction:

This is a classic and effective method for exhaustive extraction.

-

Apparatus: Soxhlet extractor, round bottom flask, condenser.

-

Solvent: Ethanol or methanol are commonly used due to the polar nature of saponin glycosides.[12] A 70% (v/v) ethanol solution has been reported as an optimal solvent for maximizing saponin yield.[12]

-

Procedure:

-

A known weight of powdered T. terrestris plant material (e.g., 8 g) is placed in a thimble.[12]

-

The thimble is placed in the Soxhlet extractor.

-

The round bottom flask is filled with the extraction solvent (e.g., 250 ml of 70% ethanol).[12]

-

The apparatus is heated, and the extraction is allowed to proceed for 6-8 hours.[12]

-

The resulting extract is then concentrated under reduced pressure to yield the crude saponin extract.

-

2. Ultrasound-Assisted Extraction (UAE):

UAE is a more modern and efficient method that can reduce extraction time and solvent consumption.

-

Apparatus: Ultrasonic bath or probe sonicator.

-

Solvent: A 30% ethanol concentration has been identified as optimal in some studies.[13][14]

-

Procedure:

3. Reflux Extraction:

-

Apparatus: Round bottom flask, condenser.

-

Solvent: A mixture of 2 N HCl and methanol (20:80) has been used.[15]

-

Procedure:

Isolation and Purification

Following extraction, the crude extract is often subjected to further purification steps to isolate the saponin fraction. This can involve liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, and washing with alkali and distilled water.[15]

Qualitative and Quantitative Analysis

1. Preliminary Phytochemical Screening:

A simple foam test can indicate the presence of saponins. This involves shaking a small amount of the extract with distilled water; the formation of a stable foam suggests the presence of saponins.[15]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the separation and quantification of saponins.

-

Column: A reversed-phase C18 column is typically used.[16]

-

Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.[16]

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for saponins as they lack a strong chromophore for UV detection.[16]

-

UV Detector: While less specific, detection at low wavelengths (around 205 nm) can be used.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a known standard, such as protodioscin.[16]

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides a higher level of sensitivity and specificity for the identification and quantification of saponins.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.[17][18]

-

Detection: The mass spectrometer can be operated in single ion monitoring (SIM) mode for targeted quantification of specific saponins or in full scan mode for qualitative analysis.[9][17] The fragmentation patterns observed in MS/MS can provide structural information about the saponins.[17]

Quantitative Data on Saponin Content

The saponin content of T. terrestris can exhibit considerable variation. The following tables summarize some of the reported quantitative data.

| Plant Part | Total Saponin Content | Method | Reference |

| Leaves | Higher than fruits or stems | UV-Vis Spectrometry | [11] |

| Fruits | Varies | HPLC-ELSD | [16] |

| Stems | Lower than leaves | UV-Vis Spectrometry | [11] |

| Aerial Parts | 7.38% | Gravimetric | [19] |

| Product/Sample | Protodioscin Content (%) | Method | Reference |

| Market Product 1 | 0.17 | HPLC-ELSD | [16] |

| Market Product 2 | 6.49 | HPLC-ELSD | [16] |

| Isolated Saponin | 0.51 | HPLC | [19] |

Signaling Pathways

T. terrestris saponins have been shown to modulate various signaling pathways, which is believed to underlie their therapeutic effects. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Inhibition of the NF-κB Signaling Pathway

In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. T. terrestris saponins have been shown to inhibit this pathway.[1][8]

Caption: Inhibition of the TLR4-TRAF6-NF-κB signaling pathway by T. terrestris saponins.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of T. terrestris saponins.

Caption: A generalized workflow for the extraction and analysis of T. terrestris saponins.

Conclusion

The phytochemical analysis of Tribulus terrestris saponins is essential for understanding their therapeutic potential and for the development of standardized herbal medicines and dietary supplements. This guide has outlined the key experimental protocols for extraction and analysis, provided a summary of quantitative data, and illustrated a key signaling pathway influenced by these compounds. The significant variability in saponin content based on various factors highlights the importance of employing rigorous analytical techniques, such as HPLC and LC-MS, to ensure the quality and efficacy of T. terrestris products. Further research is warranted to fully elucidate the complex pharmacological actions of the diverse array of saponins present in this plant.

References

- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponins in Tribulus terrestris – Chemistry and Bioactivity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Effects of Tribulus terrestris L. on Sport and Health Biomarkers in Physically Active Adult Males: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tribulus terrestris - an Ethnomedical & Phytochemical Review [gavinpublishers.com]

- 11. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijert.org [ijert.org]

- 13. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. phytojournal.com [phytojournal.com]

- 16. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. storage.imrpress.com [storage.imrpress.com]

Unveiling the Nutritional Core of Trapa natans: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the nutritional and phytochemical composition of the Water Caltrop (Trapa natans), this guide provides a comprehensive overview for scientific application. It details the concentrations of key nutrients, outlines precise experimental protocols for their quantification, and visualizes the underlying biochemical pathways and analytical workflows.

The water this compound (Trapa natans), an aquatic plant, has long been recognized for its nutritional value and use in traditional medicine.[1] Modern scientific inquiry has begun to validate these traditional uses, revealing a rich profile of macronutrients, micronutrients, and bioactive phytochemicals.[2][3] This technical guide serves as a resource for researchers, scientists, and professionals in drug development by consolidating the current knowledge on the nutritional composition of Trapa natans and providing the methodologies to investigate it.

Proximate Composition

The kernel of the water this compound is a source of carbohydrates, protein, and dietary fiber, with a notably low fat content.[4] The proximate composition can vary between different varieties, such as the green and red cultivars.[4]

Table 1: Proximate Composition of Trapa natans Kernel (per 100g fresh weight)

| Component | Green Variety | Red Variety | Reference |

| Moisture (%) | 70.23 | 62.7 | [2][4] |

| Protein (%) | 1.72 | - | [4] |

| Fat (%) | 0.65 | 0.83 | [2][4] |

| Carbohydrates (%) | - | - | - |

| Dietary Fiber (%) | 2.21 | 2.27 | [2][4] |

| Ash (%) | 1.16 | 1.30 | [2][4] |

| Energy (Kcal) | 112.8 | - | [4] |

Note: Carbohydrate content is often calculated by difference and may vary. Data for some components were not available for all varieties in the cited literature.

Mineral Content

Trapa natans is a significant source of essential minerals, particularly potassium.[4] The mineral composition underscores its potential contribution to dietary mineral intake.

Table 2: Mineral Composition of Trapa natans Kernel (mg/100g fresh weight)

| Mineral | Green Variety | Red Variety | Reference |

| Potassium (K) | 5.22% (of dried matter) | - | [2] |

| Sodium (Na) | 0.64% (of dried matter) | - | [2] |

| Calcium (Ca) | 0.25% (of dried matter) | - | [2] |

| Phosphorus (P) | 6.77% (of dried matter) | - | [2] |

| Iron (Fe) | 200 ppm (of dried matter) | - | [2] |

| Copper (Cu) | 430 ppm (of dried matter) | - | [2] |

| Manganese (Mn) | 90 ppm (of dried matter) | - | [2] |

| Zinc (Zn) | 600 ppm (of dried matter) | - | [2] |

Note: Data presented as a percentage or parts per million of the dried matter of the green variety.

Vitamin Profile

The water this compound contains several important vitamins, including vitamin C and various B vitamins.[4] The concentrations of these vitamins can differ between the green and red varieties.

Table 3: Vitamin Content of Trapa natans Kernel (per 100g fresh weight)

| Vitamin | Green Variety | Red Variety | Reference |

| Vitamin C (mg) | 1.1 | 0.9 | [2][4] |

| Vitamin B6 (mg) | Significantly higher in green | Lower in red | [4] |

| Vitamin A (Retinol) (µg) | Significantly higher in green | Lower in red | [4] |

| β-Carotene (µg) | 60 | 92 | [2][4] |

Phytochemical Composition

Trapa natans is rich in phytochemicals, particularly phenolic compounds and flavonoids, which are known for their antioxidant properties.[1][3] The pericarp, or shell, has been found to have a higher concentration of these compounds compared to the kernel.[5]

Table 4: Phytochemical Content of Trapa natans

| Phytochemical | Part | Method | Result | Reference |

| Total Phenolic Content | Green Kernel | Folin-Ciocalteu | 91.13 mg GAE/g | [4] |

| Total Phenolic Content | Red Kernel | Folin-Ciocalteu | 36.6 mg GAE/g | [4] |

| Total Flavonoid Content | Green Kernel | Aluminum Chloride Colorimetric | 36.6 mg QE/g | [4] |

| Qualitative Screening | Kernel | Various | Flavonoids, Phenols, Saponins | [4] |

| Qualitative Screening | Pericarp | Various | Tannins, Flavonoids, Glycosides | [6] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

Proximate Analysis

The proximate analysis of Trapa natans should be conducted using the official methods of the Association of Official Analytical Chemists (AOAC).[7][8]

5.1.1 Moisture Content (Based on AOAC Method 925.09) [7]

-

Weigh a clean, dry crucible.

-

Add approximately 5g of homogenized fresh Trapa natans sample to the crucible and record the weight.

-

Dry the sample in an oven at 105°C for 24 hours.

-

Cool the crucible in a desiccator and weigh.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculate the moisture content as the percentage of weight loss.

5.1.2 Ash Content (Based on AOAC Method 942.05) [7]

-

Place the dried sample from the moisture determination in a muffle furnace.

-

Incinerate the sample at 550°C for 4-6 hours until a white or greyish-white ash is obtained.

-

Cool the crucible in a desiccator and weigh.

-

Calculate the ash content as the percentage of the remaining residue.

5.1.3 Crude Protein (Based on Kjeldahl Method - AOAC Method 991.20) [7]

-

Digest a known weight of the dried sample with concentrated sulfuric acid in the presence of a catalyst until the solution becomes clear.

-

Neutralize the digest with sodium hydroxide and distill the liberated ammonia into a standard acid solution.

-

Titrate the excess acid with a standard base.

-

Calculate the nitrogen content and multiply by a conversion factor (typically 6.25) to determine the crude protein content.

5.1.4 Crude Fat (Based on Soxhlet Extraction) [8]

-

Place a known weight of the dried sample in a thimble.

-

Extract the fat using a Soxhlet apparatus with a suitable solvent (e.g., petroleum ether) for 6-8 hours.

-

Evaporate the solvent from the collection flask.

-

Dry the flask containing the extracted fat and weigh.

-

Calculate the crude fat content as the percentage of the extracted residue.

5.1.5 Crude Fiber

-

Boil the fat-free residue from the crude fat determination with dilute acid and then with dilute alkali.

-

Filter, wash, and dry the residue.

-

Weigh the residue and then incinerate it.

-

The loss in weight upon incineration represents the crude fiber content.

Mineral Analysis by Atomic Absorption Spectroscopy (AAS)[9][10]

-

Digestion: Digest a known weight of the dried, ground sample using a wet digestion method with a mixture of nitric acid and perchloric acid until the solution is clear.[9]

-

Dilution: Dilute the digested sample to a known volume with deionized water.

-

Standard Preparation: Prepare a series of standard solutions for each mineral to be analyzed.[9]

-

AAS Analysis: Aspirate the diluted sample and standard solutions into the flame of an atomic absorption spectrophotometer.

-

Quantification: Measure the absorbance of each sample and standard at the specific wavelength for each mineral. Determine the concentration of each mineral in the sample by comparing its absorbance to the standard curve.

Vitamin C (Ascorbic Acid) Analysis by HPLC[4]

-

Extraction: Extract a known weight of the fresh sample with a metaphosphoric acid solution to stabilize the ascorbic acid.[4]

-

Centrifugation: Centrifuge the extract to remove solid particles.

-

Filtration: Filter the supernatant through a 0.45 µm filter.

-

HPLC Analysis: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

-

Quantification: Use an isocratic mobile phase (e.g., a mixture of methanol, water, and acetic acid) to separate ascorbic acid. Quantify the ascorbic acid content by comparing the peak area of the sample to that of a standard ascorbic acid solution.

Total Phenolic Content (Folin-Ciocalteu Method)[6]

-

Extraction: Extract a known weight of the sample with 80% methanol.[6]

-

Reaction: Mix a small aliquot of the extract with Folin-Ciocalteu reagent.

-

Alkalinization: Add a sodium carbonate solution to the mixture to provide an alkaline environment for the reaction.[6]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes).[6]

-

Spectrophotometry: Measure the absorbance of the resulting blue-colored solution at approximately 765 nm using a spectrophotometer.[6]

-

Quantification: Prepare a standard curve using known concentrations of gallic acid. Determine the total phenolic content of the sample from the standard curve and express the results as gallic acid equivalents (GAE).[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow for the proximate analysis of Trapa natans.

Caption: General workflow for phytochemical analysis of Trapa natans.

Signaling Pathway Diagrams

The anti-inflammatory and anti-diabetic properties of Trapa natans extracts are attributed to their rich phytochemical content, which can modulate key signaling pathways.

6.2.1 Putative Anti-Inflammatory Mechanism via NF-κB Inhibition

Extracts of Trapa natans have been shown to reduce the expression of pro-inflammatory mediators, and this is often linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]

Caption: Putative mechanism of NF-κB inhibition by Trapa natans extract.

6.2.2 Potential Anti-Diabetic Mechanism via Insulin Signaling Pathway

The hypoglycemic effects of Trapa natans may be mediated through the enhancement of the insulin signaling pathway, leading to increased glucose uptake by cells. This is thought to involve the activation of key proteins such as Insulin Receptor Substrate 1 (IRS-1) and Akt (Protein Kinase B), culminating in the translocation of GLUT4 transporters to the cell membrane.

Caption: Potential modulation of the insulin signaling pathway by Trapa natans extract.

Conclusion

Trapa natans presents a compelling profile of nutritional and phytochemical components that are of significant interest to researchers in nutrition, food science, and pharmacology. The data and protocols presented in this guide offer a foundational resource for the continued exploration of this valuable aquatic plant. Further research into the specific mechanisms of action of its bioactive compounds will be crucial in unlocking its full potential for therapeutic applications.

References

- 1. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 3. sciencebiology.org [sciencebiology.org]

- 4. Trapa natans L. Extract Attenuates Inflammation and Oxidative Damage in Cisplatin-Induced Cardiotoxicity in Rats by Promoting M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trapa natans L. Extract Attenuates Inflammation and Oxidative Damage in Cisplatin-Induced Cardiotoxicity in Rats by Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trapa natans L. root extract suppresses hyperglycemic and hepatotoxic effects in STZ-induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Procyanidin Promotes Translocation of Glucose Transporter 4 in Muscle of Mice through Activation of Insulin and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Water Chestnut Extract on Cytokine Responses via Nuclear Factor-κB-signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Phenolic Compounds in Water Caltrop (Trapa spp.) Husk: A Technical Guide for Researchers

Abstract: The husk of the Water Caltrop (Trapa spp.), often discarded as agricultural waste, is a rich reservoir of bioactive phenolic compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the phenolic composition, associated bioactivities, and relevant experimental protocols for the extraction and analysis of these compounds from Water this compound husk. Quantitative data from various studies are consolidated into comparative tables, and key experimental workflows and mechanisms are visualized to support further research and development.

Phenolic Profile of Water this compound Husk

The husk of the Water this compound is characterized by a diverse array of phenolic compounds, with hydrolyzable tannins being the most predominant class.[1] Studies have identified and quantified numerous individual compounds, highlighting the husk as a valuable source of potent natural antioxidants.

Key identified phenolic compounds include:

-

Phenolic Acids: Gallic acid, caffeic acid, protocatechuic acid, and ferulic acid.[2][3]

-

Flavonoids: Quercetin and kaempferol.[2]

-

Tannins and Tannin Derivatives: A significant number of hydrolyzable tannins, including gallotannins like 1,2,6-trigalloylglucose, have been identified.[4][5] In one study, a total of 29 distinct substances, primarily tannins, were identified in various phenolic fractions of the husk.[4][5] Another analysis identified 46 different phenolic compounds, again with a majority being hydrolyzable tannins.[1]

Quantitative Analysis of Phenolic Content

The concentration of phenolic compounds in Water this compound husk can vary depending on the species, origin, and the extraction method employed. The data below summarizes findings from several key studies.

Table 1: Total Phenolic and Flavonoid Content in Water this compound Husk

| Species/Variety | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Source |

| Trapa taiwanensis Nakai (Fresh hulls) | 8.59 g GAE/100 g | - | [6] |

| Trapa taiwanensis Nakai (Freeze-dried) | 5.21 g GAE/100 g | - | [6] |

| Trapa taiwanensis Nakai (Hot air-dried) | 6.55 g GAE/100 g | - | [6] |

| Trapa bispinosa (Jieyang origin) | 121.74 mg GAE/100 g | 196.67 mg GAE/100 g | [2] |

| Trapa bispinosa (Shantou origin) | - | >185 mg GAE/100 g | [2] |

| Trapa natans L. (Aqueous extract) | 63.81 mg GAE/g dry material | 21.34 mg Rutin Equivalents/g dry material | [7] |

| Trapa quadrispinosa Roxb. (Free Phenolic Fraction) | 406.06 ± 3.94 mg GAE/g | - | [5] |

GAE: Gallic Acid Equivalents

Table 2: Quantification of Individual Phenolic Compounds in Trapa quadrispinosa Roxb. Husk Fractions (µg/g)

| Compound | Free Phenolic (FP) | Esterified Phenolic (EP) | Insoluble-Bound Phenolic (BP) | Source |

| Gallic acid | 114.76 ± 2.65 | 1.83 ± 0.04 | 1.25 ± 0.03 | [4][5] |

| 1-O-galloyl-β-D-glucose | 26.29 ± 0.58 | 0.42 ± 0.01 | 0.29 ± 0.01 | [4][5] |

| 1,6-di-O-galloyl-β-D-glucose | 106.81 ± 2.35 | 1.71 ± 0.04 | 1.17 ± 0.03 | [4][5] |

| 1,2,6-tri-O-galloyl-β-D-glucose | 239.54 ± 5.27 | 3.83 ± 0.08 | 2.62 ± 0.06 | [4][5] |

| 1,2,3,6-tetra-O-galloyl-β-D-glucose | 157.32 ± 3.46 | 2.52 ± 0.05 | 1.72 ± 0.04 | [4][5] |

| Ellagic acid | 3.17 ± 0.07 | 0.05 ± 0.00 | 0.03 ± 0.00 | [4][5] |

Bioactivities of Water this compound Husk Phenolics

The rich phenolic profile of the husk translates to a range of promising bioactivities, positioning it as a valuable ingredient for functional foods and drug development.

Antioxidant Activity

Water this compound husk extracts consistently demonstrate potent antioxidant activity. This is primarily attributed to their ability to scavenge free radicals. Different fractions of the phenolic extracts exhibit varying levels of efficacy.

Table 3: Antioxidant Activity of Trapa quadrispinosa Roxb. Husk Phenolic Fractions

| Assay | Free Phenolic (FP) | Esterified Phenolic (EP) | Insoluble-Bound Phenolic (BP) | Source |

| DPPH IC₅₀ (µg/mL) | 2.01 ± 0.02 | 3.25 ± 0.05 | 1.15 ± 0.02 | [4][5][8] |

| ABTS IC₅₀ (µg/mL) | 1.93 ± 0.03 | 2.97 ± 0.03 | 0.82 ± 0.12 | [4][5][8] |

IC₅₀: The concentration of extract required to scavenge 50% of the radicals.

The insoluble-bound phenolic (BP) fraction shows the highest radical scavenging ability, indicating that these less-extractable compounds are highly potent antioxidants.[4][5][8]

Enzyme Inhibitory Activity for Metabolic Syndrome

Phenolic compounds from the husk have been shown to inhibit key digestive enzymes, suggesting a therapeutic role in managing metabolic conditions like type 2 diabetes and obesity.

-

α-Glycosidase Inhibition: Extracts demonstrate a strong inhibitory effect on α-glycosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption is slowed, helping to manage postprandial blood glucose levels.[1][4] The free phenolic (FP) fraction showed the strongest inhibition with an IC₅₀ value of 1.43 ± 0.12 µg/mL.[4][5] Molecular docking studies suggest that compounds like 1,2,6-trigalloylglucose are key contributors to this activity.[4]

-

Pancreatic Lipase Inhibition: The extracts also inhibit pancreatic lipase, a crucial enzyme for the digestion of dietary fats.[1] This activity can help reduce fat absorption and may be beneficial for weight management.

// Nodes Carbs [label="Complex\nCarbohydrates", fillcolor="#FBBC05", fontcolor="#202124"]; aGlucosidase [label="α-Glycosidase\n(Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose [label="Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Intestinal\nAbsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Bloodstream [label="Increased Blood\nSugar", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenolics [label="Water this compound Husk\nPhenolics\n(e.g., Trigalloylglucose)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carbs -> aGlucosidase [label="Substrate"]; aGlucosidase -> Glucose [label="Catalyzes Breakdown"]; Glucose -> Absorption; Absorption -> Bloodstream;

Phenolics -> aGlucosidase [label="Inhibits", style="dashed", color="#EA4335", arrowhead="tee"];

}

Caption: Mechanism of α-glycosidase inhibition by Water this compound husk phenolics.

Experimental Protocols

This section details standardized methodologies for the extraction and analysis of phenolic compounds from Water this compound husk, based on protocols described in the literature.

General Workflow for Extraction and Analysis

The following diagram outlines the typical experimental process from sample preparation to bioactivity assessment.

// Nodes Start [label="Water this compound Husk\n(Dried, Powdered)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defat [label="Defatting\n(e.g., with hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(e.g., 70% Methanol/Acetone,\nUltrasonic)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractionate [label="Fractionation\n(pH adjustment, liquid-liquid\nextraction with ether/ethyl acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FP [label="Free Phenolic\nFraction (FP)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EP [label="Esterified Phenolic\nFraction (EP)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; BP [label="Insoluble-Bound\nFraction (BP)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analysis [label="Chemical Analysis", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioassay [label="Bioactivity Assays", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Quant [label="UHPLC-MS/MS\n(Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"]; TPC [label="Total Phenolics\n(Folin-Ciocalteu)", fillcolor="#F1F3F4", fontcolor="#202124"];

Antioxidant [label="Antioxidant\n(DPPH, ABTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition\n(α-Glycosidase)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Defat; Defat -> Extract; Extract -> Filter; Filter -> Fractionate; Fractionate -> FP; Fractionate -> EP; Fractionate -> BP;

FP -> Analysis; EP -> Analysis; BP -> Analysis;

FP -> Bioassay; EP -> Bioassay; BP -> Bioassay;

Analysis -> Quant [style="dotted"]; Analysis -> TPC [style="dotted"];

Bioassay -> Antioxidant [style="dotted"]; Bioassay -> Enzyme [style="dotted"]; }

Caption: General experimental workflow for phenolic compound analysis.

Protocol for Extraction of Phenolic Fractions

This protocol is adapted from the study by Zhang et al. (2022) on Trapa quadrispinosa husk.[5]

-

Sample Preparation: Dry the Water this compound husks and grind them into a fine powder.

-

Defatting: Remove lipids from the powder by soaking and stirring with an appropriate solvent like hexane. Discard the solvent and air-dry the powder.

-

Initial Extraction:

-

Mix the defatted powder with a 1:1 (v/v) solution of 70% methanol and 70% acetone.

-

Perform ultrasonic extraction for 30 minutes.

-

Filter the mixture and collect the liquid filtrate.

-

Repeat the extraction process on the solid residue two more times.

-

-

Concentration: Combine all filtrates and use a rotary evaporator to remove the organic solvents, leaving the aqueous phase.

-

Fractionation (Free Phenolics - FP):

-

Adjust the pH of the aqueous phase to 2.0 using 6 M HCl.

-

Perform liquid-liquid extraction six times using a 1:1 (v/v) mixture of ether and ethyl acetate.

-

Combine the organic layers (containing the free phenolics) and evaporate to dryness. Re-dissolve for analysis.

-

-

Fractionation (Esterified Phenolics - EP): The remaining aqueous phase from the previous step is used to extract esterified phenolics, typically involving saponification.

-

Fractionation (Insoluble-Bound Phenolics - BP): The solid residue from the initial extraction is used to extract the bound phenolics, also requiring hydrolysis.

Protocol for Total Phenolic Content (Folin-Ciocalteu Method)

This is a widely used spectrophotometric assay for determining total phenolic content.[6][9]

-

Reagent Preparation:

-

Folin-Ciocalteu Reagent: Dilute the commercial reagent 10-fold with distilled water.

-

Sodium Carbonate Solution: Prepare a 10% (w/v) Na₂CO₃ solution.

-

Standard: Prepare a series of known concentrations of gallic acid to create a calibration curve.

-

-

Assay Procedure:

-

Mix a small volume (e.g., 100 µL) of the plant extract with the 10-fold diluted Folin-Ciocalteu reagent (e.g., 400 µL).

-

Incubate for 3 minutes at room temperature.

-

Add the 10% sodium carbonate solution (e.g., 40 µL).

-

Allow the mixture to stand for 1 hour at 30°C.

-

-

Measurement: Measure the absorbance of the solution at approximately 735-750 nm using a spectrophotometer.

-

Calculation: Compare the absorbance of the sample to the gallic acid standard curve to determine the total phenolic content, expressed as mg of Gallic Acid Equivalents (GAE) per gram of extract.[9]

Protocol for DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of an extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]

-

Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Procedure:

-

Add a specific volume of the plant extract (at various concentrations) to the DPPH solution.

-

Mix and incubate the solution in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the decrease in absorbance at approximately 517 nm. A control sample contains methanol instead of the extract.

-

Calculation: The percentage of scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (concentration required for 50% inhibition) is determined by plotting inhibition percentage against extract concentration.

-

Conclusion and Future Directions

The husk of the Water this compound is a scientifically validated source of high-value phenolic compounds, particularly hydrolyzable tannins. These compounds exhibit potent antioxidant and enzyme-inhibitory activities relevant to the management of metabolic diseases. The provided data and protocols offer a solid foundation for researchers to explore these properties further.

Future research should focus on:

-

Bioavailability Studies: Investigating the absorption and metabolism of these phenolic compounds in vivo.

-

Clinical Trials: Evaluating the efficacy of standardized husk extracts in human subjects for managing conditions like hyperglycemia.

-

Mechanism of Action: Elucidating the specific molecular pathways, beyond enzyme inhibition, through which these compounds exert their effects.

-

Optimization of Extraction: Developing green and scalable extraction techniques to maximize the yield of bioactive compounds for commercial application.

// Nodes Husk [label="Water this compound Husk\n(Waste Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenolics [label="Rich Source of\nPhenolic Compounds\n(Tannins, Flavonoids)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Demonstrated Bioactivities", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Antioxidant [label="Antioxidant", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiDiabetic [label="Anti-Diabetic\n(α-Glycosidase Inhibition)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiObesity [label="Anti-Obesity\n(Lipase Inhibition)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Application [label="Potential Applications", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceuticals", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nutra [label="Nutraceuticals &\nFunctional Foods", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Husk -> Phenolics; Phenolics -> Bioactivity; Bioactivity -> Antioxidant [style="dotted"]; Bioactivity -> AntiDiabetic [style="dotted"]; Bioactivity -> AntiObesity [style="dotted"];

Antioxidant -> Application; AntiDiabetic -> Application; AntiObesity -> Application;

Application -> Pharma [style="dotted"]; Application -> Nutra [style="dotted"]; }

Caption: Logical relationship from waste product to high-value applications.

References

- 1. Phenolic profiles, antioxidant activity and inhibition of digestive enzymes of water this compound pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Water this compound (Trapa quadrispinosa Roxb.) Husk Improves Oxidative Stress and Postprandial Blood Glucose in Diabetes: Phenolic Profiles, Antioxidant Activities and α-Glycosidase Inhibition of Different Fractions with In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Water this compound (Trapa quadrispinosa Roxb.) Husk Improves Oxidative Stress and Postprandial Blood Glucose in Diabetes: Phenolic Profiles, Antioxidant Activities and α-Glycosidase Inhibition of Different Fractions with In Vitro and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biochemjournal.com [biochemjournal.com]

A Comprehensive Technical Guide on the Health Benefits and Risks of Water Caltrop (Trapa spp.) Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

The water caltrop (genus Trapa), a group of aquatic plants, has been a component of traditional diets and medicine for centuries, particularly in Asia and parts of Europe. With a growing interest in functional foods and natural product-based drug discovery, Trapa spp. has come under scientific scrutiny to validate its traditional claims and explore its therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of the health benefits and risks associated with water this compound consumption. It consolidates data on its nutritional and phytochemical composition, details its pharmacological properties with a focus on molecular mechanisms, outlines potential toxicological concerns, and provides standardized experimental protocols for its study. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Biochemical Composition

The bioactivity of water this compound is intrinsically linked to its rich and diverse chemical composition. It is a source of essential nutrients and a reservoir of various phytochemicals with therapeutic potential.

Nutritional Profile

Water this compound is characterized by a high carbohydrate and protein content, with low-fat levels. The mineral composition is also noteworthy, with significant levels of potassium, calcium, and manganese. The following table summarizes the proximate and mineral composition of water this compound, compiled from various studies.

Table 1: Nutritional Composition of Water this compound (per 100g dry weight)

| Component | Concentration Range | Key References |

| Proximate Composition | ||

| Carbohydrates | 55.2 - 71.5 g | |

| Protein | 11.8 - 20.5 g | |

| Fat | 0.3 - 1.9 g | |

| Fiber | 5.2 - 12.6 g | |

| Ash | 2.8 - 4.5 g | |

| Mineral Content | ||

| Potassium (K) | 580 - 1250 mg | |

| Calcium (Ca) | 90 - 250 mg | |

| Phosphorus (P) | 320 - 550 mg | |

| Magnesium (Mg) | 120 - 300 mg | |

| Iron (Fe) | 2.5 - 10.5 mg | |

| Manganese (Mn) | 1.5 - 5.0 mg | |

| Zinc (Zn) | 1.0 - 3.5 mg |

Phytochemical Profile

The therapeutic properties of water this compound are largely attributed to its abundance of bioactive phytochemicals. Phenolic compounds, flavonoids, and tannins are the most significant classes of compounds identified. These compounds are potent antioxidants and contribute to the various pharmacological activities observed.

Table 2: Major Bioactive Phytochemicals in Water this compound Extracts

| Phytochemical Class | Compound Examples | Concentration Range (in extract) | Key References |

| Total Phenolics | Gallic acid, Ferulic acid, Ellagic acid | 50 - 350 mg GAE/g | |

| Total Flavonoids | Quercetin, Rutin, Kaempferol | 20 - 150 mg QE/g | |

| Tannins | Condensed and Hydrolysable Tannins | 30 - 200 mg TAE/g | |

| Other Compounds | Trapain, Betulinic acid, Ursolic acid | Variable |

(GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; TAE: Tannic Acid Equivalent)

Pharmacological Properties and Health Benefits

Scientific investigations have substantiated many of the traditional uses of water this compound, revealing a broad spectrum of pharmacological activities.

Antioxidant Activity

The high concentration of phenolic and flavonoid compounds in water this compound extracts confers potent antioxidant properties. These compounds can neutralize free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes. This activity is foundational to many of its other health benefits, including its anti-inflammatory and anti-cancer effects.

Anti-diabetic Effects

Several studies have demonstrated the anti-diabetic potential of water this compound extracts. The proposed mechanisms include the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, which reduces postprandial hyperglycemia. Furthermore, extracts have been shown to improve insulin sensitivity and protect pancreatic β-cells from oxidative stress.

Anti-cancer Properties

Water this compound extracts have exhibited significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer. The primary mechanism is the induction of apoptosis (programmed cell death). This is achieved through the modulation of key signaling pathways, leading to cell cycle arrest and the activation of caspases.

The diagram below illustrates a plausible signaling pathway through which water this compound extracts may induce apoptosis in cancer cells, based on current literature.

Caption: Proposed apoptotic pathway induced by Water this compound extract in cancer cells.

Antimicrobial and Anti-inflammatory Activities

Extracts from various parts of the water this compound plant have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. This is attributed to the presence of tannins and other phenolic compounds that can disrupt microbial cell membranes and inhibit essential enzymes. Additionally, these extracts have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Risks and Toxicological Profile

Despite its health benefits, the consumption of water this compound is not without potential risks. These are primarily associated with environmental contamination and the presence of anti-nutritional factors.

Heavy Metal Contamination

As an aquatic plant, water this compound is susceptible to the bioaccumulation of heavy metals from its environment. The levels of metals such as lead (Pb), cadmium (Cd), and arsenic (As) can vary significantly depending on the geographical location and pollution levels of the water body.

Table 3: Heavy Metal Content in Water this compound (mg/kg dry weight)

| Heavy Metal | Concentration Range Reported | WHO Permissible Limit | Key References |

| Lead (Pb) | 0.1 - 5.8 | 0.3 | |

| Cadmium (Cd) | 0.05 - 1.2 | 0.2 | |

| Arsenic (As) | 0.1 - 2.5 | 1.0 | |

| Mercury (Hg) | <0.01 - 0.5 | 0.1 |

Note: Consumption of water this compound from polluted areas poses a significant health risk.

Anti-nutritional Factors

Water this compound contains several anti-nutritional factors, such as tannins and phytic acid. While these compounds have some health benefits at low concentrations, at high levels, they can chelate minerals like iron, zinc, and calcium, reducing their bioavailability. Proper processing methods, such as boiling or roasting, can significantly reduce the levels of these anti-nutritional factors.

Acute Toxicity

Acute toxicity studies in animal models (e.g., mice) have generally shown that water this compound extracts have a low toxicity profile. Oral administration of high doses (e.g., up to 2000 mg/kg body weight) of aqueous or ethanolic extracts has not been found to cause mortality or significant signs of toxicity. However, further chronic toxicity studies are required to establish long-term safety.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides standardized protocols for key in vitro assays.

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This protocol outlines the procedure for determining the free radical scavenging activity of a water this compound extract using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Extract: Prepare a stock solution of the water this compound extract (e.g., ethanolic extract) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each extract dilution to respective wells. Add 100 µL of the DPPH solution to each well.

-

Control: Prepare a negative control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic acid or Gallic acid at various concentrations).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-